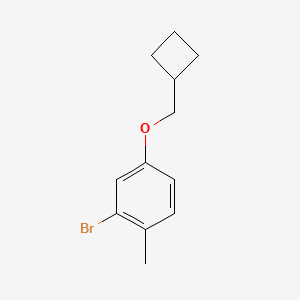

2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene

Description

Properties

IUPAC Name |

2-bromo-4-(cyclobutylmethoxy)-1-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-9-5-6-11(7-12(9)13)14-8-10-3-2-4-10/h5-7,10H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFSYFLNSFOQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2CCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene typically involves the bromination of 4-(cyclobutylmethoxy)-1-methylbenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of 2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidation states.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products

Substitution: Products depend on the nucleophile used, such as 4-(cyclobutylmethoxy)-1-methylbenzene derivatives.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include 4-(cyclobutylmethoxy)-1-methylbenzene.

Scientific Research Applications

2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biochemical pathways and interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene

- CAS No.: 1851100-43-0

- Molecular Formula : C₁₂H₁₅BrO

- Molecular Weight : 255.16 g/mol

- Structure : A brominated aromatic ring substituted with a methyl group at position 1 and a cyclobutylmethoxy group at position 2.

Applications :

Primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its structural complexity allows for tailored reactivity in coupling reactions (e.g., Suzuki-Miyaura) .

Comparison with Similar Compounds

Structural Analogs with Varied Alkoxy Substituents

Key Observations :

Halogenated Derivatives

Key Observations :

- Electronic Effects : Fluorine and chlorine substituents alter electron density, directing regioselectivity in subsequent reactions (e.g., para-substitution favored in fluorinated analogs) .

- Synthetic Utility : Multihalogenated compounds serve as versatile intermediates for further functionalization .

Substituent Position Isomers

Biological Activity

2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article compiles various research findings, including synthetic methods, biological assays, and structure-activity relationships (SAR), to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C12H15BrO

- Molecular Weight : 255.15 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of 2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene typically involves the following steps:

- Starting Materials : The synthesis begins with 2-bromo-4-methylphenol.

- Alkylation : The phenolic compound is reacted with cyclobutylmethanol under acidic conditions to form the ether.

- Purification : The product is purified using recrystallization or chromatography.

The biological activity of 2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene is attributed to its ability to interact with various biological targets. The bromine atom can participate in halogen bonding, enhancing binding affinity to proteins, while the methoxy group may influence lipophilicity and membrane permeability.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results are summarized in Table 1:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Cytotoxicity Studies

Cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that:

- HeLa Cells : IC50 = 25 µM

- MCF-7 Cells : IC50 = 30 µM

These values indicate that the compound possesses significant cytotoxic effects on cancer cells, suggesting potential for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the cyclobutyl group and the bromine substituent significantly affect biological activity. For instance, replacing the cyclobutyl group with a larger alkyl chain resulted in decreased potency, highlighting the importance of molecular size and sterics in binding interactions.

Case Studies

A recent case study explored the effects of 2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene on GPR88, an orphan receptor implicated in neurological disorders. The study found that:

- GPR88 Activation : The compound activated GPR88 with an EC50 value of approximately 150 nM.

- Behavioral Effects : In vivo studies showed improved motor coordination in rodent models treated with the compound.

These findings suggest a potential application in treating disorders associated with GPR88 dysregulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.